molecular formula C15H24O3 B600542 Hydroxydavanone CAS No. 942627-72-7

Hydroxydavanone

Cat. No. B600542
CAS RN: 942627-72-7
M. Wt: 252.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxydavanone is a natural product found in Artemisia vallesiaca, Artemisia abrotanum, and other organisms with data available.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Hydroxydavanone has been the subject of chemical synthesis studies. A study by Wan et al. (2013) accomplished a concise and versatile synthesis of both cis and trans diastereomers of hydroxydavanone, among other related compounds. This synthesis is significant for its application in creating minor components of davana oil and demonstrates the compound's potential in chemical research and synthesis (Wan et al., 2013).

2. Bioactive Marker in Pathophysiological Processes

  • While the specific research on hydroxydavanone is limited, related hydroxy compounds like 4-hydroxynonenal (HNE) have been extensively studied. HNE is recognized as a bioactive marker in various pathophysiological processes. It is a product of lipid peroxidation and has been implicated as a signaling molecule and a marker of oxidative stress. Studies indicate its role in disease processes like Alzheimer's and in modulating cell growth (Žarković, 2003).

3. Potential in Biomedical Applications

  • Hydroxydavanone's structural and chemical properties may suggest potential biomedical applications, similar to other hydroxy compounds. For example, hydroxyapatite, a related compound, has been explored for use in drug/gene delivery, tissue engineering, magnetic hyperthermia treatment, and as a contrast agent for magnetic resonance imaging (Mondal et al., 2017). Such applications could be areas of future exploration for hydroxydavanone.

4. Role in Oxidative Stress and Cellular Processes

  • Hydroxy compounds like hydroxyurea have been studied for their roles in inhibiting DNA synthesis and antiviral effects, particularly in HIV-1 replication. This highlights the broader potential of hydroxy compounds in influencing cellular processes and responses to pathogenic challenges (Lori et al., 1994).

properties

CAS RN

942627-72-7

Product Name

Hydroxydavanone

Molecular Formula

C15H24O3

Molecular Weight

252.35

IUPAC Name

(E)-2-(5-ethenyl-5-methyloxolan-2-yl)-6-hydroxy-6-methylhept-4-en-3-one

InChI

InChI=1S/C15H24O3/c1-6-15(5)10-8-13(18-15)11(2)12(16)7-9-14(3,4)17/h6-7,9,11,13,17H,1,8,10H2,2-5H3/b9-7+

SMILES

CC(C1CCC(O1)(C)C=C)C(=O)C=CC(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.